3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2-methoxyethylsulfanyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4OS/c1-10-2-3-11-5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORZNWOZTMNVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 1H-1,2,4-triazol-5-amine with 2-methoxyethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Oxidative Transformations of the Sulfanyl Group
The thioether moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions, altering electronic properties and biological activity:
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Selective oxidation with hydrogen peroxide (H₂O₂) yields the sulfoxide derivative at 0°C (30 min, 72% yield). Elevated H₂O₂ concentrations or prolonged reaction times produce sulfones (e.g., 12 hr at 25°C, 88% yield) .
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Peracid-mediated oxidation (e.g., mCPBA) achieves sulfone formation in dichloromethane (DCM) at −20°C (4 hr, 95% yield) .
| Oxidation State | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxide | H₂O₂ | 0°C, 30 min | 72 | |
| Sulfone | H₂O₂ | 25°C, 12 hr | 88 | |
| Sulfone | mCPBA | −20°C, 4 hr | 95 |
Alkylation and Acylation at the Triazole Amine
The 5-amino group participates in nucleophilic substitution and condensation reactions:
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Alkylation with ethyl bromoacetate in DMF/K₂CO₃ forms N-alkylated derivatives (6 hr, 65°C, 82% yield) .
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Acylation using acetyl chloride in pyridine produces the N-acetyl analog (2 hr, 25°C, 90% yield) .
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Schiff base formation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol yields imine derivatives (reflux, 8 hr, 75–85% yield) .
Coordination Chemistry and Metal Complexation
The triazole nitrogen and sulfur atoms act as ligands for transition metals:
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Cu(II) complexes form in methanol with CuCl₂·2H₂O (1:2 molar ratio, 60°C, 4 hr), showing square planar geometry . These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
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Ag(I) coordination in aqueous ammonia produces polymeric structures with potential catalytic applications .
Nucleophilic Substitution at the Sulfanyl Group
The 2-methoxyethylsulfanyl group undergoes displacement reactions:
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Halogenation with NBS (N-bromosuccinimide) in CCl₄ replaces the sulfanyl group with bromine (UV light, 6 hr, 68% yield) .
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Cross-coupling via Buchwald-Hartwig amination couples aryl halides to the sulfur center using Pd(OAc)₂/XPhos (toluene, 100°C, 12 hr, 55–70% yield) .
Cyclization and Heterocycle Formation
The triazole core participates in annulation reactions:
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Triazolo-oxadiazole hybrids form via reaction with ethyl chloroacetate and hydrazine hydrate (EtOH, reflux, 10 hr, 78% yield) .
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Fused triazolothiadiazines result from condensation with α-haloketones (K₂CO₃, DMF, 80°C, 6 hr, 65% yield) .
Biological Activity Modulation Through Derivatization
Structural modifications correlate with enhanced pharmacological properties:
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Antimicrobial activity : N-acetyl derivatives show 4× greater potency against S. aureus (MIC: 1.8 μM vs. 7.2 μM for parent compound) .
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Anticancer potential : Cu(II) complexes inhibit HT-29 colon cancer cells (IC₅₀: 51 nM vs. 130 nM for free ligand) .
Stability and Reaction Optimization
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pH-dependent stability : Degrades rapidly under acidic conditions (t₁/₂: 2.3 hr at pH 1.2) but remains stable at physiological pH (t₁/₂: >48 hr) .
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Microwave-assisted synthesis reduces reaction times for N-alkylation from 6 hr to 15 min (120°C, 85% yield) .
This compound’s versatility in oxidation, coordination, and heterocyclic chemistry makes it valuable for developing antimicrobial agents, catalysts, and functional materials. Recent advances in microwave synthesis and metal complexation highlight its potential in targeted drug design and green chemistry applications.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are crucial in medicinal chemistry:
Anticancer Activity
Research indicates that triazole derivatives, including 3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine, show promising anticancer effects. In particular:
- Mechanism : These compounds often act by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
- Case Study : A study demonstrated that sulfanyltriazoles could overcome resistance in NNRTI-resistant HIV mutants, suggesting potential applications in cancer therapy through similar mechanisms of action against resistant cancer cells .
Antimicrobial Properties
Triazoles are well-known for their antimicrobial properties. The specific compound has shown:
- Activity Against Bacteria and Fungi : Various studies have screened triazole derivatives for their ability to inhibit bacterial and fungal growth.
- Case Study : Compounds similar to this compound have been tested against standard microbial strains and demonstrated significant antifungal activity compared to antibacterial effects .
Antiviral Effects
The antiviral potential of triazole compounds is also noteworthy:
- Mechanism of Action : Triazoles may interfere with viral replication processes or inhibit viral enzymes.
- Case Study : Research has highlighted the efficacy of certain triazole derivatives against viruses by disrupting their life cycle or enhancing host immune responses .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through:
- Pathway One : Utilizing starting materials such as succinic anhydride and aminoguanidine hydrochloride under microwave irradiation to achieve high yields .
Comparative Analysis of Triazole Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Fluconazole | High | Moderate | Low |
| Other Triazole Derivatives | Variable | High | Variable |
Mechanism of Action
The mechanism of action of 3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can also interact with metal ions or other active sites in enzymes, affecting their activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituent at position 3 of the triazole ring significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The 2-methoxyethylsulfanyl group may enhance water solubility compared to hydrophobic substituents (e.g., phenyl or naphthyl) due to its ether oxygen.
- Thermal Stability : TFAT and HANTT salts decompose above 260°C, whereas 3-phenyl analogs are less stable .
Biological Activity
The compound 3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₃N₃OS
- Molecular Weight : 173.27 g/mol
- CAS Number : [Insert CAS Number if available]
The presence of the triazole ring contributes to its potential as a bioactive compound, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. A study synthesized various triazole derivatives and evaluated their activity against different cancer cell lines. The results demonstrated that compounds with a 3-amino substitution showed promising anticancer activity, particularly against breast and lung cancer cell lines .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 15 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antifungal Activity
Triazole compounds are also known for their antifungal properties. They inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Preliminary studies suggest that this compound may exhibit similar antifungal activity; however, specific data on its efficacy against various fungal strains is still limited.
Antiangiogenic Activity
In addition to anticancer properties, the compound has shown potential antiangiogenic activity. This refers to its ability to inhibit the formation of new blood vessels from pre-existing ones, which is crucial in tumor growth and metastasis. The antiangiogenic effects were evaluated using in vitro assays that measured endothelial cell proliferation and migration .
Study 1: Synthesis and Evaluation of Triazole Derivatives
A significant study focused on synthesizing a series of triazole derivatives, including this compound. The biological evaluation involved assessing their anticancer and antiangiogenic activities through various assays. Results indicated that modifications to the triazole core could enhance biological efficacy .
Study 2: Structure-Activity Relationship (SAR)
Another important aspect of research involves understanding the structure-activity relationship (SAR) of triazole compounds. By systematically altering substituents on the triazole ring and evaluating their biological activities, researchers aim to identify optimal configurations for therapeutic applications.
Q & A
Q. Q1. What are the optimized synthetic routes for 3-[(2-methoxyethyl)sulfanyl]-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via S-alkylation of a triazole precursor (e.g., 5-amino-1H-1,2,4-triazole-3-thiol) with 2-methoxyethyl halides (e.g., bromide or iodide) in an alkaline medium (KOH/NaOH in ethanol/water). Key factors include:
- Temperature : Room temperature (25°C) minimizes side reactions like over-oxidation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Stoichiometry : A 1:1.2 molar ratio of thiol to alkyl halide maximizes yield (~75–85%) .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 25°C, 12h | 82 | 98.5% |
| Ethanol, 40°C, 8h | 68 | 95.2% |
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Confirm the methoxyethyl (-OCH2CH2S-) and triazole amine (-NH2) groups. Contradictions in peak splitting (e.g., amine proton broadening due to tautomerism) are resolved by D2O exchange .
- IR Spectroscopy : Validate S-H bond absence (post-alkylation) and N-H stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion ([M+H]+ at m/z 217.0824) vs. fragmentation patterns .
Q. Q3. What preliminary biological screening approaches are recommended for this compound?
Methodological Answer:
- Antimicrobial Assays : Use in vitro microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). The methoxyethyl group may enhance membrane permeability vs. fluorobenzyl analogs .
- Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assay. Compare IC50 values with structurally similar triazoles (e.g., 3-benzylsulfanyl derivatives) .
Advanced Research Questions
Q. Q4. How does the methoxyethylsulfanyl substituent affect the compound’s reactivity in nucleophilic substitution vs. oxidation reactions?
Methodological Answer:
- Nucleophilic Substitution : The electron-donating methoxy group stabilizes the transition state in SN2 reactions, enhancing reactivity with alkyl halides (e.g., methyl iodide) .
- Oxidation : Under mild conditions (H2O2, acetic acid), the sulfanyl group oxidizes to sulfoxide (R-SO-) but not sulfone (R-SO2-), unlike electron-deficient analogs (e.g., 4-chlorophenyl derivatives) .
Mechanistic Insight :
The methoxyethyl group’s steric bulk slows sulfone formation, favoring sulfoxide intermediates (confirmed by TLC and 13C NMR sulfoxide peak at δ 45–50 ppm) .
Q. Q5. What crystallographic challenges arise in resolving the tautomeric forms of this compound, and how are they addressed?
Methodological Answer:
- Tautomerism : The 1,2,4-triazole core exists in equilibrium between 1H and 4H tautomers. X-ray diffraction (single-crystal, 223 K) reveals dominant 1H-tautomer due to N-H···N hydrogen bonding (2.8–3.0 Å) stabilizing the lattice .
- Crystallization Solvent : Use methanol/water (7:3) to obtain needle-like crystals. Diethyl ether induces amorphous precipitates .
Data Table :
| Tautomer | Bond Length (N-N, Å) | Angle (C-N-N, °) |
|---|---|---|
| 1H-form | 1.32 | 123.5 |
| 4H-form | 1.35 | 119.8 |
Q. Q6. How do computational (DFT) and experimental data align in predicting the compound’s electronic properties?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)): Predict HOMO (-6.2 eV) localized on the triazole ring and LUMO (-1.8 eV) on the sulfanyl group.
- Experimental Validation : Cyclic voltammetry shows oxidation peaks at +1.1 V (triazole ring) and reduction at -1.5 V (sulfanyl), correlating with DFT within 0.2 eV error .
Contradiction Analysis :
Discrepancies in HOMO energy (>0.3 eV) may arise from solvent effects (implicit vs. explicit models in DFT) .
Q. Q7. What strategies mitigate contradictory bioactivity results across structural analogs (e.g., methoxyethyl vs. benzylsulfanyl derivatives)?
Methodological Answer:
- SAR Analysis : The methoxyethyl group’s hydrophilicity reduces logP (1.8 vs. 3.2 for benzyl analogs), altering membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to quantify differences .
- Meta-Analysis : Pool data from analogs (e.g., 3-[(4-fluorobenzyl)sulfanyl] derivatives) to identify trends. For example, IC50 values for antifungal activity correlate with substituent electronegativity (R² = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
